1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine dihydrochloride
Description
1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine dihydrochloride (CAS: 1628047-87-9) is a piperazine-derived compound with a molecular formula of C₁₉H₂₇ClN₂·2HCl and a molecular weight of 318.88 g/mol (base form) . The compound features a 4'-chloro-5,5-dimethyl-substituted tetrahydrobiphenyl core linked to a piperazine moiety via a methyl bridge. It is typically supplied with a purity of ≥98% and stored under dry, sealed conditions .
Properties
IUPAC Name |
1-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2.2ClH/c1-19(2)8-7-16(14-22-11-9-21-10-12-22)18(13-19)15-3-5-17(20)6-4-15;;/h3-6,21H,7-14H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISZDCHFJKYNFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCNCC3)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1628047-87-9 | |
| Record name | 1-((2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl)methyl)piperazine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628047879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-((2-(4-CHLOROPHENYL)-4,4-DIMETHYLCYCLOHEX-1-EN-1-YL)METHYL)PIPERAZINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6CM4Y7L6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine dihydrochloride is a chemical compound recognized for its role as an intermediate in the synthesis of Venetoclax, a potent BCL-2 inhibitor used in cancer therapy. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- CAS Number : 1628047-87-9
- Molecular Formula : C19H28Cl2N2
- Molecular Weight : 355.35 g/mol
- Storage Conditions : Store in an inert atmosphere at room temperature.
This compound functions primarily as an intermediate in the production of Venetoclax. Venetoclax selectively inhibits the B-cell lymphoma 2 (BCL-2) protein, which plays a crucial role in regulating apoptosis (programmed cell death). By inhibiting BCL-2, Venetoclax promotes the apoptosis of malignant cells while sparing normal cells such as platelets .
Biological Activity and Pharmacological Effects
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antitumor Activity | Exhibits significant antitumor effects through its role as a precursor to Venetoclax. |
| Selective BCL-2 Inhibition | Inhibits BCL-2 effectively leading to increased apoptosis in cancer cells. |
| Potential Side Effects | May cause mild to moderate side effects typical of chemotherapy agents. |
Case Studies and Research Findings
Several studies have highlighted the efficacy and safety profile of Venetoclax derived from this compound:
- Chronic Lymphocytic Leukemia (CLL) : A pivotal study demonstrated that patients with relapsed or refractory CLL showed significant responses to Venetoclax therapy. The study reported an overall response rate exceeding 70% in patients treated with Venetoclax .
- Combination Therapies : Research indicates that combining Venetoclax with other agents (e.g., rituximab) enhances therapeutic outcomes in hematological malignancies. One clinical trial reported improved progression-free survival rates when Venetoclax was used alongside standard therapies .
- Safety Profile : Clinical trials have assessed the safety of Venetoclax and reported manageable side effects such as nausea and diarrhea; however, serious adverse events were rare .
Scientific Research Applications
Medicinal Chemistry
This compound plays a crucial role as an intermediate in the synthesis of various pharmaceuticals, particularly in developing anti-cancer agents. One notable application is its role in synthesizing Venetoclax, a drug used for treating chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL). The compound's structure allows for modifications that enhance the efficacy and selectivity of the resulting drugs.
Case Study: Venetoclax Synthesis
The synthesis of Venetoclax involves several steps where 1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine dihydrochloride serves as a key intermediate. The process typically starts with the chlorination of biphenyl derivatives followed by piperazine coupling reactions. This method has been optimized to improve yield and reduce the number of reaction steps required.
Pharmacological Applications
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through mechanisms involving B-cell lymphoma 2 (BCL-2) inhibition.
- Neuropharmacology : Some derivatives are being investigated for their potential neuroprotective effects. They may modulate neurotransmitter systems and exhibit anxiolytic properties.
Synthesis and Production
The synthesis of this compound typically involves:
-
Starting Materials :
- 4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde
- Piperazine derivatives
-
Synthesis Steps :
- The initial step involves the formation of an imine from the aldehyde and piperazine.
- Subsequent reduction leads to the formation of the desired piperazine derivative.
- Finally, salt formation with hydrochloric acid yields the dihydrochloride salt.
Comparison with Similar Compounds
Table 1: Comparison with HBK Series
| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | Tetrahydrobiphenyl-methyl | 4'-Cl, 5,5-dimethyl | 318.88 (base) | Rigid bicyclic core |
| HBK15 | Phenoxy-ethoxyethyl | 2-Cl, 6-CH₃, 2-OCH₃ | ~420 (estimated) | Flexible linker |
| HBK18 | Phenoxy-propyl | 2,4,6-trimethyl | ~400 (estimated) | Increased hydrophobicity |
Piperazine Derivatives with Chlorophenyl Substituents
Compounds like 4-(4-Chlorophenyl)piperidine hydrochloride (similarity score: 0.76) and 2-(2,5-Dichlorophenyl)piperazine (0.75) differ in their aromatic systems but retain chlorine as a key substituent. These analogs often exhibit:
- Enhanced Binding Affinity : Chlorine’s electron-withdrawing effects improve interactions with hydrophobic receptor pockets.
- Pharmacological Applications: Antidepressant, antipsychotic, or antitumor activities (e.g., norchlorcyclizine dihydrochloride, a benzhydryl-piperazine with antihistaminic properties ).
Table 2: Chlorophenyl Piperazine Analogs
Piperazine-Dithiolone Hybrids
Compounds such as 5,5'-(piperazine-1,4-diyl)bis(4-chloro-1,2-dithiol-3-one) incorporate a sulfur-rich dithiolone ring. Key distinctions include:
- Synthetic Utility : These derivatives are synthesized via selective coupling of piperazine with dichloro-dithiolone precursors .
Methoxyphenyl and Dimethoxyphenyl Piperazines
Derivatives like 1-(3,4-dimethoxyphenyl)piperazine dihydrochloride (CAS: 58260-71-2) and 1-(2-methoxyphenyl)piperazine dihydrochloride (CAS: 38869-49-7) demonstrate how methoxy groups alter pharmacokinetics:
- Increased Solubility : Methoxy groups enhance water solubility compared to chloro substituents.
- Serotonin Receptor Affinity : Methoxyphenyl-piperazines are often 5-HT₁A/₂A receptor ligands .
Preparation Methods
Chemical Identity and Background
- Chemical Name: 1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine dihydrochloride
- Molecular Formula: C19H29Cl3N2
- CAS Number: 1628047-87-9 (dihydrochloride salt), 1228780-72-0 (free base)
- Synonyms:
- 1-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazine dihydrochloride
- Piperazine, 1-[[2-(4-chlorophenyl)-4,4-dimethyl-1-cyclohexen-1-yl]methyl]-, hydrochloride (1:2)
- Physical Properties:
- Predicted boiling point: 421.2±45.0 °C
- Density: 1.072±0.06 g/cm³
- pKa: 9.21±0.10
- Storage Conditions: Under inert gas (nitrogen or argon) at 2–8 °C.
Detailed Preparation Methods
Starting Materials and Intermediates
The synthesis generally employs the following key raw materials and intermediates:
| Raw Material / Intermediate | Role in Synthesis |
|---|---|
| 4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde | Aldehyde precursor for piperazine substitution |
| 1-Boc-Piperazine | Protected piperazine for controlled reaction |
| Methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-ene-1-carboxylate | Cyclohexene derivative precursor |
| Piperazine | Nucleophile for substitution |
The aldehyde intermediate is crucial for the subsequent reductive amination or nucleophilic substitution with piperazine derivatives.
Synthetic Route
The general synthetic approach involves:
Formation of the Biphenyl Aldehyde Intermediate:
Starting from methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-ene-1-carboxylate or related cyclohexenyl derivatives, the aldehyde group is introduced at the 2-position of the tetrahydro-biphenyl system. This step may involve selective oxidation or functional group transformation techniques.Reductive Amination with Piperazine:
The aldehyde intermediate is reacted with piperazine or 1-Boc-protected piperazine under reductive amination conditions. This typically involves the formation of an imine intermediate followed by reduction (e.g., using sodium cyanoborohydride or other mild reducing agents) to yield the piperazine-substituted biphenyl compound.Deprotection and Salt Formation:
If protected piperazine is used, deprotection under acidic conditions (e.g., trifluoroacetic acid) liberates the free amine. Subsequently, the compound is converted to the dihydrochloride salt by treatment with hydrochloric acid, enhancing its stability and water solubility.Purification:
The final product is purified by crystallization or chromatographic methods to achieve high purity suitable for pharmaceutical or research applications.
Research Findings and Optimization
Yield and Purity:
Optimized reductive amination conditions yield the target compound in high purity (>97%) and good isolated yields, suitable for scale-up synthesis.Reaction Conditions:
Mild reductive amination conditions prevent over-reduction or side reactions on the tetrahydro-biphenyl ring system. Controlled temperature (ambient to 40 °C) and pH are critical.Salt Formation:
The dihydrochloride salt form improves compound handling, storage stability, and solubility for downstream applications.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Aldehyde formation | Oxidation of methyl cyclohexene ester | Key intermediate for amination |
| Reductive amination | Aldehyde + piperazine, NaBH3CN or similar reductant, mild acid catalyst | Formation of piperazine-substituted biphenyl |
| Deprotection (if applicable) | Acidic conditions (e.g., TFA) | Removal of Boc protecting group |
| Salt formation | HCl treatment | Dihydrochloride salt, improved solubility |
| Purification | Crystallization or chromatography | High purity (>97%) final product |
Industrial and Supplier Information
The compound and its intermediates are commercially available from multiple chemical suppliers, indicating established synthetic routes and availability for research and development purposes. Prices and purity vary depending on the supplier and batch size.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine dihydrochloride, and how can purity (≥98%) be ensured?
- Methodology :
- Step 1 : React 4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-ylmethyl bromide with piperazine in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) for 12–24 hours .
- Step 2 : Acidify the product with HCl gas to form the dihydrochloride salt.
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, chloroform/methanol gradient) to achieve ≥98% purity. Validate via HPLC (C18 column, 0.1% TFA in H₂O/acetonitrile mobile phase) .
Q. How can the structural integrity and stereochemical configuration of this compound be confirmed experimentally?
- Analytical Techniques :
- NMR : Use ¹H/¹³C NMR to confirm biphenyl and piperazine proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, piperazine methylene at δ 2.5–3.5 ppm) .
- X-ray Crystallography : Resolve the crystal structure to verify stereochemistry, particularly for the tetrahydro-biphenyl moiety .
- Mass Spectrometry : Confirm molecular weight (318.88 g/mol) via ESI-MS in positive ion mode .
Q. What storage conditions are critical to maintaining the stability of this compound?
- Stability Protocol :
- Store in a desiccator at –20°C in amber glass vials to prevent hydrolysis of the dihydrochloride salt .
- Monitor stability under accelerated conditions (40°C/75% RH for 4 weeks) using TGA/DSC to assess thermal decomposition thresholds .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity to biological targets (e.g., neurotransmitter receptors)?
- Methodology :
- Molecular Docking : Use AutoDock Vina with receptor PDB structures (e.g., 5-HT₃ or σ₁ receptors) to simulate ligand-receptor interactions. Prioritize binding poses with lowest ΔG values .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes in explicit solvent .
- QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. methyl groups) on activity using descriptors like logP and polar surface area .
Q. How can contradictory data on the compound’s pharmacokinetic properties (e.g., solubility vs. bioavailability) be resolved?
- Analytical Workflow :
- Solubility Profiling : Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via shake-flask method .
- Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption (Papp < 1 × 10⁻⁶ cm/s indicates poor bioavailability) .
- Meta-Analysis : Compare datasets from multiple studies (e.g., PubChem BioAssay) to identify outliers caused by assay variability (e.g., DMSO concentration in cell-based assays) .
Q. What experimental designs are optimal for studying the compound’s mechanism of action in complex biological systems?
- Integrated Approach :
- In Vitro : Perform radioligand displacement assays (³H-labeled ligands) on membrane preparations to determine IC₅₀ values for receptor targets .
- In Vivo : Use knockout mouse models to isolate receptor-specific effects (e.g., σ₁ receptor knockout for neuropharmacological studies) .
- Omics Integration : Pair RNA-seq data (differentially expressed genes post-treatment) with pathway analysis (KEGG/GO) to map downstream signaling .
Key Considerations for Researchers
- Stereochemical Complexity : The tetrahydro-biphenyl group introduces conformational rigidity, which may influence receptor binding. Resolve enantiomers via chiral HPLC (Chiralpak IA column) if racemization is suspected .
- Biological Assay Design : Account for the dihydrochloride salt’s hygroscopicity by preparing fresh stock solutions in anhydrous DMSO .
- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, particularly for neuroactive compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
